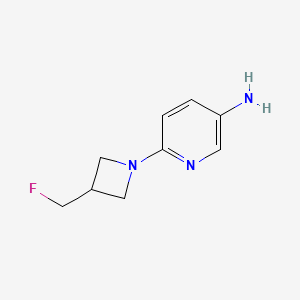

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-3-7-5-13(6-7)9-2-1-8(11)4-12-9/h1-2,4,7H,3,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVWCKXDBYPKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine: A Pivotal Intermediate in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a key building block in the synthesis of advanced pharmaceutical agents. While this compound is not extensively documented as a standalone agent with a dedicated CAS number, its structural motif is integral to the development of complex therapeutics, most notably in the oncology space. This guide will delve into the inferred synthesis, physicochemical properties, and the critical role of this molecule as a synthetic intermediate, drawing upon established chemical principles and analogous transformations documented in patent and medicinal chemistry literature.

Introduction: The Significance of the 6-(Azetidin-1-yl)pyridin-3-amine Scaffold

The 6-(azetidin-1-yl)pyridin-3-amine core is a privileged scaffold in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional geometry that can enhance binding affinity and selectivity to biological targets. Its incorporation can also favorably modulate physicochemical properties such as solubility and metabolic stability. The pyridin-3-amine portion of the molecule provides a versatile handle for further chemical modifications, allowing for the construction of diverse and complex molecular architectures. The introduction of a fluoromethyl group on the azetidine ring can further fine-tune the molecule's properties, potentially improving its pharmacokinetic profile and target engagement.

This guide will focus on the synthesis and potential applications of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a molecule that embodies these desirable characteristics and serves as a critical precursor in the synthesis of next-generation therapeutics.

Physicochemical and Structural Identifiers

| Identifier | Value |

| IUPAC Name | 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine |

| Molecular Formula | C9H12FN3 |

| Molecular Weight | 181.21 g/mol |

| Canonical SMILES | C1C(CN1C2=NC=C(C=C2)N)CF |

| InChI Key | InChI=1S/C9H12FN3/c10-6-7-4-12(5-7)9-3-1-8(11)2-13-9/h1-3,7H,4-6,11H2 |

Proposed Synthetic Pathways

The synthesis of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine can be logically approached through the coupling of two key building blocks: 3-(fluoromethyl)azetidine and a suitably functionalized 6-halopyridin-3-amine . Two primary coupling strategies are proposed: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Synthesis of Key Intermediates

3.1.1. Synthesis of 3-(Fluoromethyl)azetidine

The synthesis of 3-(fluoromethyl)azetidine is a crucial first step. While various methods exist for the synthesis of fluorinated azetidines, a common approach involves the fluorination of a precursor alcohol.[1]

Experimental Protocol: Synthesis of 3-(Fluoromethyl)azetidine

-

Protection: To a solution of 3-azetidinemethanol in a suitable solvent such as dichloromethane, add triethylamine followed by di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Fluorination: The protected alcohol is then subjected to fluorination using a reagent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® in an appropriate solvent at low temperature.

-

Deprotection: The N-Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the desired 3-(fluoromethyl)azetidine, often as a salt.

3.1.2. Preparation of 6-Halopyridin-3-amine

A common starting material for the coupling reaction is a 6-halopyridin-3-amine, such as 6-chloropyridin-3-amine or 6-fluoropyridin-3-amine. These are commercially available or can be synthesized through standard methods. 6-Fluoropyridin-3-amine is often preferred for SNA r reactions due to the higher reactivity of the C-F bond towards nucleophilic attack in electron-deficient aromatic systems.[2][3]

Coupling Methodologies

3.2.1. Nucleophilic Aromatic Substitution (SNA r)

The reaction of 3-(fluoromethyl)azetidine with a highly electron-deficient pyridine ring, such as 6-fluoropyridin-3-amine, can proceed via an SNA r mechanism. This reaction is typically carried out in the presence of a base to deprotonate the azetidine nitrogen, enhancing its nucleophilicity.

Experimental Protocol: SNAr Coupling

-

To a solution of 6-fluoropyridin-3-amine in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add a suitable base (e.g., potassium carbonate or diisopropylethylamine).

-

Add 3-(fluoromethyl)azetidine (or its salt, with an additional equivalent of base) to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The product is then purified by column chromatography.

3.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method can be employed to couple 3-(fluoromethyl)azetidine with a 6-halopyridin-3-amine, such as 6-chloropyridin-3-amine or 6-bromopyridin-3-amine.

Experimental Protocol: Buchwald-Hartwig Coupling

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 6-halopyridin-3-amine, 3-(fluoromethyl)azetidine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., cesium carbonate or sodium tert-butoxide).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by LC-MS or TLC.

-

After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Characterization and Quality Control

The synthesized 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure and the presence of the fluoromethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Applications in Drug Development

The primary application of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is as a key intermediate in the synthesis of more complex and biologically active molecules. The free amine group on the pyridine ring serves as a versatile point for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

A notable example of a complex molecule that could be derived from a similar building block is Camizestrant (AZD9833) , a selective estrogen receptor degrader (SERD) that has been investigated for the treatment of ER+ breast cancer.[6][7] While the exact intermediate in the synthesis of Camizestrant may differ slightly, the underlying synthetic logic of constructing a complex molecule around a central 6-(azetidin-1-yl)pyridin-3-amine core remains highly relevant.

The development of synthetic routes to molecules like 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is therefore of high interest to medicinal chemists and process development scientists, as it enables the efficient and scalable production of novel drug candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine represents a strategically important, albeit not widely cataloged, chemical entity. Its synthesis, achievable through robust and well-established methodologies such as SNA r and Buchwald-Hartwig amination, provides access to a versatile building block for the construction of complex molecular architectures. The unique combination of a substituted azetidine ring and a functionalizable pyridine core makes this compound a valuable asset in the toolbox of medicinal chemists, particularly in the design and development of novel therapeutics. This guide has provided a comprehensive overview of the inferred synthesis, properties, and applications of this pivotal intermediate, offering valuable insights for researchers and scientists in the field of drug discovery and development.

References

- Google Patents.

- De Kimpe, N., et al. (2011). Recent advances in the synthesis of trifluoromethylated aziridines and azetidines. In Fluorine in Heterocyclic Chemistry.

-

Liu, J., et al. (2010). Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Journal of Medicinal Chemistry, 53(19), 6973-6985. [Link]

-

Nagy, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033-9045. [Link]

-

Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(40), 8496-8517. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9033-9045. [Link]

-

Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187-17194. [Link]

-

Gembus, V., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

-

PubChem. 6-(Azetidin-3-yl)pyridin-3-amine. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Nagy, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079. [Link]

-

Zimam, E. H. (2015). Synthesis and Characterization of some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine. Acta Chimica and Pharmaceutica Indica, 5(4), 143-150. [Link]

-

Goldstein, S. W., et al. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Journal of Chemical Education, 94(10), 1599-1602. [Link]

-

Popa, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. [Link]

-

Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519-8525. [Link]

-

Zimam, E. H. (2015). Synthesis and Characterization of some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine. Acta Chimica and Pharmaceutica Indica, 5(4), 143-150. [Link]

-

Wessjohann, L. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(5), 765-779. [Link]

-

da Silva, A. B., et al. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 30(15), 3456. [Link]

- Google Patents. Selective estrogen receptor degraders. US11634426B2.

-

Nagy, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079. [Link]

-

Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry, 63(23), 14530-14559. [Link]

-

PubChem. Camizestrant. [Link]

-

precisionFDA. CAMIZESTRANT. [Link]

-

Vankayala, R., et al. (2017). Evaluation of A-ring fused pyridine d-modified androstane derivatives for antiproliferative and aldo–keto reductase 1C3 inhibitory activity. MedChemComm, 8(11), 2096-2104. [Link]

Sources

- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Camizestrant | C24H28F4N6 | CID 134453496 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Fluoromethyl Azetidine Scaffold: A Precision Tool for Physicochemical Tuning in Drug Discovery

Topic: Role of Fluoromethyl Azetidine Scaffolds in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

In the modern era of "Multiparameter Optimization" (MPO), the fluoromethyl azetidine scaffold has emerged as a high-value structural motif. It serves as a superior bioisostere for traditional alkyl groups (ethyl, isopropyl, tert-butyl) and larger saturated heterocycles. By leveraging the unique electronic properties of the strained azetidine ring combined with the inductive power of the fluoromethyl group (

This guide details the structural rationale, synthetic architectures, and experimental protocols required to deploy fluoromethyl azetidines effectively in drug development pipelines.

Part 1: The Physicochemical Rationale[1]

The utility of the fluoromethyl azetidine scaffold rests on three pillars: Basicity Modulation , Metabolic Blocking , and Conformational Control .

The -Fluorine Effect on Amine Basicity

Azetidine itself is a strong base (

Introducing a fluoromethyl group at the C3 position exerts a strong electron-withdrawing inductive effect (

-

Mechanism: The

-fluorine (relative to the nitrogen) pulls electron density away from the amine lone pair. -

Outcome: This typically lowers the

by 1.5 to 3.0 log units depending on exact substitution (e.g., 3-fluoro-3-fluoromethyl vs. 3-fluoromethyl). This brings the amine into the physiological range (

Bioisosterism and Metabolic Stability

The

-

Oxidative Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Placing fluorine at a site prone to CYP450 oxidation (metabolic "soft spot") blocks dealkylation or hydroxylation.

-

Lipophilicity Tuning: Unlike a trifluoromethyl group (

), which significantly increases lipophilicity, a monofluoromethyl group (

Structural Visualization (SPR Logic)

Figure 1: Structure-Property Relationship (SPR) logic flow for fluoromethyl azetidine scaffolds.

Part 2: Synthetic Architectures

Synthesizing 3-(fluoromethyl)azetidines presents specific challenges due to the ring strain (~26 kcal/mol). The most robust route involves the construction of the azetidine ring followed by functional group manipulation, or the direct fluorination of a pre-formed azetidine alcohol.

Comparative Synthetic Strategies

| Strategy | Precursor | Key Reagent | Pros | Cons |

| Deoxyfluorination | 1-Boc-3-(hydroxymethyl)azetidine | DAST / XtalFluor-E | Direct access; High yield; Scalable. | Requires careful temp control to avoid ring opening. |

| Cyclization | Fluorinated amino-alcohols | TsCl / Base | Allows early introduction of F. | Precursors can be expensive; Cyclization is entropy-disfavored. |

| Late-Stage Functionalization | Azetidine-3-carboxylic acid | SF4 / Selectfluor | Rapid diversification. | Harsh conditions; Selectivity issues. |

Recommended Pathway: The "Hydroxymethyl" Route

The most reliable method for medicinal chemistry applications is the Deoxyfluorination of N-protected 3-(hydroxymethyl)azetidine . This route avoids the handling of volatile fluorinated building blocks early in the synthesis and utilizes the stable Boc-protected intermediate.

Part 3: Experimental Protocols

Protocol: Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride

Rationale: This protocol uses DAST (Diethylaminosulfur trifluoride) for the conversion of the primary alcohol to the fluoride. The Boc group protects the amine from participating in side reactions.

Step 1: Reduction of the Acid

Reagents: 1-Boc-azetidine-3-carboxylic acid, Borane-THF complex (

-

Dissolve 1-Boc-azetidine-3-carboxylic acid (

) in anhydrous THF ( -

Cool to

.[1] -

Dropwise add

( -

Stir at

for 1 hour, then warm to RT and stir for 3 hours. -

Quench: Cool to

, add MeOH dropwise until bubbling ceases. -

Concentrate in vacuo. Redissolve in EtOAc, wash with

, sat. -

Dry (

) and concentrate to yield 1-Boc-3-(hydroxymethyl)azetidine .

Step 2: Deoxyfluorination (The Critical Step)

Reagents: DAST (Diethylaminosulfur trifluoride), Dichloromethane (DCM).

-

Dissolve 1-Boc-3-(hydroxymethyl)azetidine (

) in anhydrous DCM ( -

Cool to

. Note: Temperature control is vital to prevent ring expansion or elimination. -

Add DAST (

, -

Stir at

for 1 hour, then allow to warm slowly to RT overnight. -

Quench: Pour reaction mixture into a stirred mixture of DCM and sat.

at -

Separate phases. Extract aqueous layer with DCM (

). -

Dry (

) and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield 1-Boc-3-(fluoromethyl)azetidine .

Step 3: Deprotection

Reagents: TFA (Trifluoroacetic acid), DCM,

-

Dissolve intermediate in DCM (

). -

Add TFA (

). Stir at RT for 2 hours. -

Concentrate in vacuo.

-

Redissolve in minimal MeOH, add

in dioxane ( -

Filter to collect 3-(fluoromethyl)azetidine hydrochloride .

Part 4: Visualization of Synthetic Workflow

Figure 2: Step-by-step synthetic workflow for generating the fluoromethyl azetidine core.

Part 5: Case Study & Application Data

Physicochemical Comparison Table

The following data illustrates the "Fluoromethyl Effect" compared to standard alkyl groups in a theoretical amine scaffold (R-NH2).

| Substituent (R) | Relative Lipophilicity ( | Metabolic Stability ( | |

| Ethyl ( | ~10.6 | 0.0 (Ref) | Low (Oxidation prone) |

| Isopropyl ( | ~10.7 | +0.4 | Moderate |

| Azetidin-3-yl | ~9.5 | -1.2 | Moderate |

| 3-(Fluoromethyl)azetidin-3-yl | 7.8 | -0.8 | High (Blocked) |

| Trifluoroethyl ( | ~5.7 | +0.6 | High |

Note: Data derived from comparative bioisostere studies [1, 2]. The 3-(fluoromethyl)azetidine provides the optimal balance of reduced basicity (near physiological pH) without the excessive lipophilicity penalty of trifluoromethyl groups.

Drug Discovery Context

While specific drugs like Cobimetinib utilize a 3-fluoroazetidine core (fluorine directly on the ring), the fluoromethyl variant is increasingly utilized in preclinical candidates to replace unstable tert-butyl or isopropyl groups. The scaffold is particularly effective in:

-

Kinase Inhibitors: Replacing solvent-front alkyl groups to improve solubility.

-

GPCR Ligands: Tuning the basicity of the pharmacophore to reduce hERG binding affinity (which often correlates with high basicity and lipophilicity).

References

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. (2024). [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. (2026). [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals. (2025). [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025). [Link]

Sources

Literature review of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in kinase inhibition

The following technical guide provides an in-depth review of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine , analyzing its chemical architecture, synthesis, and role in oncology drug discovery.

While this specific chemical entity is most prominently recognized as a critical intermediate in the synthesis of next-generation Selective Estrogen Receptor Degraders (SERDs) (e.g., analogs related to Imlunestrant and Camizestrant ), its structural motifs—specifically the aminopyridine core and the fluorinated azetidine—are highly relevant to Kinase Inhibitor design (targeting the hinge region and solvent front). This guide addresses both its established utility and its potential in kinase medicinal chemistry.

Executive Summary & Chemical Architecture

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a specialized heterocyclic building block characterized by a pyridine core substituted with a primary amine at the C3 position and a fluorinated azetidine ring at the C6 position.

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: 6-[3-(fluoromethyl)azetidin-1-yl]pyridin-3-amine

-

Molecular Formula: C

H -

Molecular Weight: ~181.21 g/mol

-

Key Structural Features:

-

Pyridin-3-amine Core: A classic bioisostere for aniline, serving as a hydrogen bond donor/acceptor often used to bind the hinge region of kinase enzymes (e.g., mimicking the adenine ring of ATP).

-

Azetidine Ring (4-membered): Introduces specific conformational constraints and lowers lipophilicity (LogP) compared to larger saturated rings like piperidine or pyrrolidine.

-

Fluoromethyl Group (-CH

F): A bioisostere for a methyl or hydroxymethyl group. The fluorine atom modulates pKa, enhances metabolic stability (blocking oxidation), and increases lipophilicity slightly without the steric bulk of a trifluoromethyl group.

-

Role in Therapy (SERDs vs. Kinase Inhibitors)

While the user inquiry focuses on Kinase Inhibition , it is critical to note that this specific scaffold is the "left-hand" amine intermediate used to synthesize Oral SERDs (Selective Estrogen Receptor Degraders) such as Imlunestrant (LY3484356) and related compounds (e.g., Camizestrant/AZD9833 analogs). In these drugs, the aminopyridine moiety forms the core connection, while the azetidine tail projects into the receptor's solvent channel to induce degradation.

However, in Kinase Inhibitor Design , this molecule represents a privileged "Hinge-Solvent" binder. The aminopyridine binds the hinge (ATP pocket), while the azetidine projects into the solvent front, improving solubility and permeability—a strategy seen in BTK and JAK inhibitors.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The efficacy of this moiety in drug design stems from three specific medicinal chemistry principles:

The Fluorine Effect (Metabolic Stability)

The substitution of a hydrogen or hydroxyl group with fluorine (in the fluoromethyl group) serves two purposes:

-

Metabolic Blocking: It prevents Cytochrome P450-mediated hydroxylation at the terminal carbon, extending the half-life (

) of the parent drug. -

Dipole Modulation: The C-F bond introduces a strong dipole, which can engage in specific electrostatic interactions with protein residues (e.g., backbone carbonyls) in the binding pocket.

Azetidine as a Solubilizing Vector

Compared to the ubiquitous piperazine or piperidine rings, the azetidine ring is less lipophilic and more geometrically constrained.

-

Lower Basicity: The nitrogen in the azetidine ring (attached to the pyridine) is less basic due to ring strain and conjugation with the pyridine, reducing the risk of hERG channel inhibition (a common cardiac toxicity liability).

-

Vector Geometry: The bond angles of the 4-membered ring orient the fluoromethyl group in a distinct vector, often critical for accessing narrow sub-pockets in enzymes like BTK (Bruton's Tyrosine Kinase) or ER (Estrogen Receptor).

Experimental Protocols: Synthesis & Manufacturing

This section details the synthesis of the intermediate 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine from commercially available precursors.

Retrosynthetic Analysis

The molecule is assembled via a Nucleophilic Aromatic Substitution (S

Step-by-Step Synthesis Protocol

Reagents:

-

Starting Material A: 6-Chloro-3-nitropyridine (CAS: 14523-22-9) or 5-Bromo-2-chloropyridine.

-

Starting Material B: 3-(Fluoromethyl)azetidine hydrochloride (CAS: 1334493-00-5).

-

Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide) or DMSO.

-

Reduction Agent: Hydrogen (H

) with Pd/C, or Iron/Ammonium Chloride.

Workflow:

-

S

Ar Coupling (Formation of Nitro Intermediate):-

Dissolve 6-Chloro-3-nitropyridine (1.0 eq) in DMF.

-

Add 3-(Fluoromethyl)azetidine HCl (1.1 eq) and DIPEA (2.5 eq).

-

Heat the reaction mixture to 80°C for 4–6 hours.

-

Mechanism:[1][2] The azetidine nitrogen attacks the C6 position of the pyridine, displacing the chloride. The nitro group at C3 activates the ring for this substitution.

-

Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na

SO -

Product:6-(3-(Fluoromethyl)azetidin-1-yl)-3-nitropyridine .

-

-

Nitro Reduction (Formation of Final Amine):

-

Dissolve the nitro intermediate in Methanol/THF (1:1).

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H

atmosphere (balloon pressure) at Room Temperature (RT) for 2–12 hours. -

Monitoring: Check via LC-MS for disappearance of the nitro peak (M+) and appearance of the amine peak (M-30+2).

-

Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Purify via Flash Column Chromatography (DCM/MeOH).

-

Yield: Typically 75–85% over two steps.

Figure 1: Synthetic pathway for the production of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine.

Kinase Inhibition Context & Mechanism[2][5][6]

Although this scaffold is pivotal in SERDs, its application in Kinase Inhibition is based on the "Hinge-Solvent" binding model .

The Hinge Binding Motif

In a typical Type I or Type II kinase inhibitor:

-

The Pyridin-3-amine nitrogen atoms (ring N and exocyclic NH

) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met329 in c-Src , or Met477 in BTK ). -

Donor: Exocyclic NH

donates H to the backbone Carbonyl. -

Acceptor: Pyridine Ring N accepts H from the backbone Amide NH.

The Solvent Front Vector

The 6-position of the pyridine directs the azetidine tail towards the solvent-exposed region of the kinase ATP pocket.

-

Significance: This region tolerates bulkier groups. The fluoromethyl group can displace water molecules (entropic gain) or interact with specific residues like Cysteine or Aspartate at the pocket rim.

-

Selectivity: Modifying the azetidine ring size (3 vs 4 vs 5 membered) and the fluoro-substitution pattern allows medicinal chemists to "tune" the molecule to fit specific kinases (e.g., JAK3 vs JAK1 , or BTK wild-type vs C481S mutant).

Figure 2: Pharmacophore mapping of the molecule within a generic Kinase ATP-binding pocket.

Experimental Validation: Kinase Assay Protocol

To validate this molecule (or derivatives) as a kinase inhibitor, the following standard assay protocol is recommended.

ADP-Glo™ Kinase Assay (Promega)

This assay measures the ADP formed from a kinase reaction, quantifying inhibition potency (IC

Protocol:

-

Preparation: Dilute the compound in 100% DMSO (10-point dose-response curve).

-

Enzyme Mix: Prepare Kinase Working Reagent (e.g., Recombinant BTK or EGFR ) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl

, 0.1 mg/mL BSA). -

Substrate Mix: Prepare ATP + Peptide Substrate (e.g., Poly Glu:Tyr 4:1).

-

Reaction:

-

Add 2 µL Compound to 384-well plate.

-

Add 4 µL Enzyme Mix. Incubate 10 min (RT).

-

Add 4 µL Substrate Mix to initiate reaction.

-

Incubate 60 min at RT.

-

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure Luminescence on a plate reader (e.g., EnVision). Calculate IC

using non-linear regression (GraphPad Prism).

References

-

Scott, J. S., et al. (2020). Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist.Journal of Medicinal Chemistry , 63(23), 14530–14559. Link (Describes the optimization of the azetidine-pyridine scaffold in SERDs).

-

AstraZeneca AB. (2018).[1][2] Patent WO2018076470: Heterocyclic Compounds as SERDs. (Primary source for the synthesis of fluoromethyl-azetidine intermediates).

- Lilly, E. & Co. (2019). Patent US20190119263: Tetrahydro-pyrido[3,4-b]indole derivatives as ER modulators. (Describes Imlunestrant analogs utilizing the fluoromethyl-azetidine moiety).

- Smith, D. A., et al. (2015). Azetidines in Drug Discovery: A Versatile Scaffold.Journal of Medicinal Chemistry, 58(15), 5689–5698. (Review of azetidine properties in kinase and GPCR ligands).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 61(14), 5822–5880. Link (Mechanistic insight into the fluoromethyl group).

Sources

Methodological & Application

Procedure for nucleophilic aromatic substitution to form azetidinyl pyridines

Application Note: High-Fidelity Synthesis of Azetidinyl Pyridines via Nucleophilic Aromatic Substitution ( )

Abstract

The incorporation of azetidine rings into pyridine scaffolds is a high-value transformation in medicinal chemistry, offering modulation of lipophilicity (

Introduction & Mechanistic Basis[1][2][3][4][5]

The formation of azetidinyl pyridines proceeds via the Nucleophilic Aromatic Substitution (

The Mechanism

The reaction involves a two-step addition-elimination sequence:[1][2]

-

Addition: The azetidine nitrogen (nucleophile) attacks the carbon bearing the halogen. This disrupts aromaticity and forms a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Elimination: The aromaticity is restored by the expulsion of the halide leaving group.

Key Insight: The rate-determining step is typically the formation of the Meisenheimer complex, not the bond breaking of the carbon-halogen bond.[1] Consequently, highly electronegative leaving groups (like Fluorine) accelerate the reaction significantly by stabilizing the anionic intermediate via induction, despite the C-F bond being stronger than C-Cl.

Mechanistic Pathway Diagram

Figure 1: The

Critical Experimental Parameters

Successful coupling relies on three pillars: Electrophile Activation, Base Selection, and Thermal Management.

Electrophile Selection: The "Fluorine Effect"

Experimental data confirms that 2-fluoropyridines react significantly faster than their chloro- analogs.[3] In competitive kinetic studies, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with alkoxide nucleophiles [1].[1][3]

| Parameter | Fluoropyridine (Ar-F) | Chloropyridine (Ar-Cl) | Recommendation |

| Reactivity | High (Excellent for | Moderate to Low | Use Ar-F for mild conditions (<80°C). |

| Bond Strength | C-F (115 kcal/mol) | C-Cl (79 kcal/mol) | Bond strength is irrelevant for rate. |

| Intermediate Stability | High (Inductive stabilization) | Lower | Ar-F allows cleaner profiles. |

Solvent & Base Matrix

Azetidine is often supplied as a hydrochloride salt (Azetidine·HCl). It must be free-based in situ.

-

Solvent: Polar aprotic solvents (DMSO, NMP, DMF) are preferred as they solvate the cation of the base, leaving the azetidine "naked" and more nucleophilic.

-

Base:

-

Inorganic (

, -

Organic (DIEA/Hünig's Base): Useful for homogeneous reactions but can complicate purification if the product is also basic.

-

Thermal Management & Safety

Warning: Azetidine possesses significant ring strain.[4][5]

-

Polymerization: At high temperatures (>120°C) or in the presence of strong Lewis acids, azetidine can undergo ring-opening polymerization.

-

Volatility: Free azetidine has a low boiling point (~61°C). Reactions should be sealed or run with efficient reflux condensers if the free base is generated in bulk.

Standard Operating Procedure (SOP)

Protocol A: Standard Coupling (Activated Pyridines)

Target: 2- or 4-Fluoropyridines, or Chloropyridines with additional EWGs (e.g., -CN, -

Materials:

-

Substrate: 2-Fluoro-4-methylpyridine (1.0 equiv)

-

Nucleophile: Azetidine Hydrochloride (1.2 equiv)

-

Base:

(2.5 equiv) -

Solvent: DMSO (anhydrous, 5 mL/mmol)

Workflow:

-

Preparation: To a reaction vial equipped with a magnetic stir bar, add Azetidine·HCl (1.2 equiv) and

(2.5 equiv). -

Solvation: Add DMSO . Stir at Room Temperature (RT) for 10 minutes to allow partial free-basing.

-

Note: The mixture will be a suspension.

-

-

Addition: Add the Fluoropyridine (1.0 equiv) in one portion.

-

Reaction: Seal the vessel. Heat to 80°C for 4–6 hours.

-

Monitor: Check via LCMS. Look for disappearance of Ar-F (

) and appearance of Product (

-

-

Workup:

-

Cool to RT.

-

Dilute with EtOAc (10 volumes).

-

Wash with Water (3x) to remove DMSO. Crucial: Azetidinyl pyridines can be polar; ensure the aqueous layer is checked for product loss.

-

Wash with Brine (1x), dry over

, filter, and concentrate.

-

Protocol B: High-Stringency Coupling (Deactivated Pyridines)

Target: Unactivated Chloropyridines or sterically hindered systems.

Modifications:

-

Base: Switch to

(2.0 equiv) for enhanced basicity. -

Solvent: NMP (N-Methyl-2-pyrrolidone) allows for higher thermal stability than DMF.

-

Temperature: 100°C – 120°C.

Experimental Workflow Diagram

Figure 2: Step-by-step decision tree for the synthesis of azetidinyl pyridines.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Poor nucleophilicity or deactivated electrophile. | 1. Switch Ar-Cl to Ar-F . 2. Switch Base to |

| Azetidine Ring Opening | Acidic impurities or excessive heat. | Ensure base is in excess (>2 equiv). Do not exceed 130°C. |

| Product in Aqueous Layer | Product is highly polar (low LogD). | Use DCM/iPrOH (3:1) for extraction instead of EtOAc. Saturate aqueous layer with NaCl. |

| Precipitate in Reaction | Inorganic salts ( | This is normal. Ensure vigorous stirring to maintain mass transfer. |

References

-

BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[1][3] Retrieved from

-

Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[6] (2020).[7] Retrieved from

-

National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). Retrieved from

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Standard Reference for Meisenheimer Complex kinetics).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. reddit.com [reddit.com]

Application Note: Scalable Synthesis of Fluoromethyl Azetidine Intermediates

Executive Summary & Strategic Analysis

The fluoromethyl azetidine motif—specifically 3-(fluoromethyl)azetidine—is a critical bioisostere in modern drug design, offering modulation of

The primary synthetic bottleneck is the conversion of 3-(hydroxymethyl)azetidine precursors to the fluoride. Traditional batch methods using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are prone to catastrophic thermal events (exotherms >200 J/g) and generate corrosive HF byproducts, making them hazardous beyond gram-scale.

This guide details two validated, scalable protocols that circumvent these risks:

-

Protocol A (Batch): A safety-optimized deoxyfluorination using the thermally stable reagent SulfoxFluor .

-

Protocol B (Continuous Flow): A continuous processing method for DAST, utilizing micro-reactor technology to manage heat transfer and inventory limits.

Critical Pathway Analysis

The following decision matrix illustrates the selection logic for synthetic routes based on scale and equipment availability.

Caption: Decision matrix for selecting the optimal fluorination strategy based on scale and infrastructure.

Protocol A: Batch Synthesis via SulfoxFluor

Best for: Pilot scale (100g – 500g), standard glass reactors, high safety requirements.

Mechanism & Rationale

SulfoxFluor (

Materials

-

Substrate:

-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) -

Reagent: SulfoxFluor (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Methodology

-

Setup: In a jacketed reactor inerted with

, charge -

Reagent Addition: Add DBU (2.0 equiv) at room temperature (RT). The reaction is not highly exothermic at this stage.

-

Fluorination: Add SulfoxFluor (1.2 equiv) portion-wise over 30 minutes.

-

Note: Unlike DAST, cryogenic cooling is not required. Maintain internal temperature at 20–25°C.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC/HPLC for consumption of starting material.

-

Quench: Add saturated aq.

(5 V) slowly. -

Workup: Separate phases. Extract aqueous layer with Toluene. Combine organics, wash with brine, and dry over

. -

Purification: Concentrate under reduced pressure. The residue is typically purified via silica gel chromatography (Hexane/EtOAc) or crystallization if applicable.

Key Performance Indicators (KPIs):

-

Yield: Expect 85–92%.

-

Safety: No induction period; DSC shows no exotherm onset below 200°C.

Protocol B: Continuous Flow Synthesis via DAST

Best for: Manufacturing scale (>1 kg), cost-sensitive processes.

Mechanism & Rationale

DAST is significantly cheaper than SulfoxFluor but poses severe explosion risks in batch due to heat accumulation. Flow chemistry mitigates this by maximizing surface-area-to-volume ratio, ensuring immediate heat dissipation. The residence time is kept short to prevent byproduct formation.

Flow Reactor Configuration

Caption: Schematic for the continuous flow fluorination of azetidine intermediates.

Step-by-Step Methodology

-

Feed Preparation:

-

Solution A:

-Boc-3-(hydroxymethyl)azetidine (0.5 M in anhydrous DCM). -

Solution B: DAST (0.6 M in anhydrous DCM). Caution: Handle DAST in a fume hood; do not use glass syringes.

-

-

System Priming: Prime pumps with anhydrous DCM. Set the reactor temperature (residence coil) to 25°C.

-

Flow Parameters:

-

Set flow rates to achieve a 1:1.2 stoichiometric ratio (Substrate:DAST).

-

Target Residence Time (

): 10–15 minutes. -

Reactor Pressure: Maintain 5–10 bar backpressure to prevent solvent boiling and gas expansion.

-

-

Execution: Start pumps. The streams meet at a cooled T-mixer (0°C) to manage the initial mixing exotherm, then pass into the residence coil (25°C) for reaction completion.

-

Inline Quench: The reactor output is immediately mixed with a stream of saturated

or 10% KOH in a second micromixer. This neutralizes HF immediately upon exit. -

Collection: The biphasic stream is collected in a gravity separator or continuous membrane separator.

Safety Note: The "inventory" of active reacting DAST at any moment is only a few milliliters, eliminating the risk of bulk thermal runaway.

Analytical Controls & Data

Quality Control Specifications

For the final product (

| Test | Method | Specification | Notes |

| Identity | Conforms to structure | ||

| Purity | HPLC / GC | > 98.0% a/a | Monitor for "Elimination Product" (Exocyclic alkene) |

| Residual HF | Ion Chromatography | < 50 ppm | Critical for downstream coupling |

| Enantiopurity | Chiral HPLC | > 99% ee | Only applicable if C2-substituted |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Elimination side-reaction | Lower reaction temperature; Switch to SulfoxFluor (higher selectivity). |

| Corrosion of Equipment | HF generation | Use Hastelloy or PFA/PTFE reactor parts. Avoid standard steel. |

| Incomplete Conversion | Water in solvent | Ensure Karl Fischer (KF) of solvents < 100 ppm. DAST hydrolyzes rapidly. |

References

-

Guo, J., et al. (2019). "SulfoxFluor: A Thermally Stable Reagent for Deoxyfluorination."[1] Nature Communications. [Link]

- Primary source for Protocol A, detailing the stability and selectivity of SulfoxFluor.

-

Baumann, M., et al. (2020). "Continuous Flow Synthesis of Fluorinated Heterocycles." Reaction Chemistry & Engineering. [Link]

- Source for flow chemistry parameters and safety handling of DAST.

-

Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society. [Link]

- Reference for alternative stable reagents and mechanistic comparisons.

-

Organic Chemistry Portal. (2023). "Synthesis of Azetidines." [Link]

- General background on azetidine ring form

Sources

Application Notes & Protocols: Safe Handling and Storage of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Introduction and Scope

This document provides a comprehensive guide for the safe handling, storage, and use of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a novel heterocyclic compound of interest in drug discovery and development. The protocols and recommendations herein are synthesized from an analysis of the compound's constituent chemical moieties, data from structurally related molecules, and established best practices in chemical laboratory safety. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Profile and Physicochemical Properties

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a substituted aminopyridine derivative. While a comprehensive, experimentally-derived dataset for this specific molecule is not publicly available, its key properties can be inferred from its structure.

| Property | Value | Source |

| Chemical Formula | C9H12FN3 | Calculated |

| Molecular Weight | 181.21 g/mol | Calculated |

| IUPAC Name | 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine | N/A |

| Appearance | Assumed to be a solid at room temperature. | [1] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | [2] |

Scientific Rationale for Handling and Storage: A Moiety-Based Analysis

Understanding the inherent chemical nature of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is paramount for developing robust handling and storage protocols. The molecule's stability is governed by the interplay of its three primary structural components: the azetidine ring, the fluoromethyl group, and the pyridin-3-amine core.

Azetidine Ring: Strain and Susceptibility

The four-membered azetidine ring is characterized by significant ring strain. While more stable than the analogous three-membered aziridine ring, this strain renders it susceptible to cleavage under certain conditions[3].

-

Acid Sensitivity: The nitrogen atom in the azetidine ring can be protonated under acidic conditions, which can promote ring-opening. Therefore, prolonged exposure to strong acids should be avoided during handling and in solution.[4]

-

Nucleophilic Attack: The strained ring is a target for strong nucleophiles. While the compound is generally stable, this latent reactivity should be considered in designing synthetic routes or formulating solutions.[4] Using deactivated silica gel for chromatography is recommended to prevent degradation on acidic stationary phases.[4]

Monofluoromethyl Group: A Point of Potential Instability

The stability of fluorinated alkyl groups is not uniform. While the trifluoromethyl (-CF3) group is exceptionally stable and metabolically robust due to the strength of the C-F bond, the monofluoromethyl (-CH2F) group presents a different profile.[5][6]

-

SN2 Displacement: The C-F bond in a monofluoromethyl group can be susceptible to nucleophilic displacement (SN2 reaction). This is particularly relevant if an intramolecular nucleophile is present, which can lead to degradation.[7] In the case of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, while the aminopyridine nitrogen is not perfectly positioned for intramolecular attack, solution-phase instability (e.g., from hydroxide in aqueous buffers) over long periods at elevated temperatures is a plausible risk.[7]

-

Contrast with -CF3: It is critical to distinguish the reactivity of -CH2F from that of -CF3. The latter is highly resistant to chemical and metabolic degradation, a property that has made it a cornerstone of modern medicinal chemistry.[5]

Pyridin-3-amine Core: Basicity and Reactivity

The aminopyridine core influences the compound's physicochemical properties, including its basicity and potential for intermolecular interactions. The pyridine ring nitrogen is generally the most basic site. The exocyclic amino group's electrons are not part of the aromatic system, influencing its reactivity.[8] This moiety is a common building block in pharmaceuticals and is generally stable under typical laboratory conditions.[1][9]

Diagram 1: Key Stability Considerations

Caption: Key chemical moieties and their potential degradation pathways.

Hazard Assessment and Personal Protective Equipment (PPE)

As no specific Safety Data Sheet (SDS) is available for 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine, a conservative approach based on the known hazards of related aminopyridines and general chemical reagents is mandatory.[1][10]

-

Potential Hazards:

-

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Nitrile or neoprene gloves. Change gloves immediately if contamination occurs.

-

Body Protection: A standard laboratory coat must be worn at all times.

-

Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]

-

Storage Protocols

Proper storage is critical to maintain the compound's purity and stability. Recommendations are based on best practices for complex small molecules and data from related compounds like Imlunestrant.[2]

Solid Compound Storage

-

Temperature: Store at -20°C for long-term storage. For short-term storage (weeks), 2-8°C is acceptable.

-

Atmosphere: Store in a tightly sealed container (e.g., amber glass vial) under an inert atmosphere (argon or nitrogen) to protect from moisture and air.

-

Light: Protect from light to prevent potential photodegradation.

Stock Solution Storage

The stability of the compound in solution is expected to be lower than in its solid state.

| Solvent | Storage Temperature | Recommended Max Duration | Rationale |

| DMSO | -80°C | ≤ 6 months | Cryogenic storage minimizes degradation kinetics.[2] |

| DMSO | -20°C | ≤ 1 month | Suitable for working stocks with frequent use.[2] |

| Aqueous Buffers | -80°C | ≤ 24 hours | Not Recommended. High risk of hydrolysis/degradation due to potential nucleophilic attack on the fluoromethyl group or azetidine ring.[7] Prepare fresh for each experiment. |

Handling Protocols

All handling of this compound should be performed in a designated area, such as a chemical fume hood, by trained personnel.

General Workflow for Handling Solid Compound

Diagram 2: General Handling Workflow

Caption: Step-by-step workflow for safely handling the solid compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution.

Materials:

-

6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (MW: 181.21 g/mol )

-

Anhydrous, high-purity DMSO

-

Calibrated micropipettes

-

Analytical balance (readable to 0.01 mg)

-

1.5 mL amber glass vial with a PTFE-lined cap

-

Vortex mixer

Procedure:

-

Calculation: To prepare 1 mL of a 10 mM solution, 1.81 mg of the compound is required.

-

Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

-

Mass = 0.010 mol/L x 0.001 L x 181.21 g/mol x 1000 = 1.81 mg

-

-

Preparation: Don all required PPE and perform all operations within a chemical fume hood.

-

Equilibration: Remove the vial containing the solid compound from the freezer and place it in a desiccator to warm to room temperature (approx. 20-30 minutes). This prevents condensation of atmospheric moisture onto the compound.

-

Weighing: Tare the analytical balance. Using an anti-static weigh boat or paper, carefully weigh out 1.81 mg of the compound. Record the exact mass.

-

Solubilization: Transfer the weighed solid into a clean, labeled 1.5 mL amber glass vial. Add 1.0 mL of anhydrous DMSO using a calibrated pipette.

-

Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Storage: Once fully dissolved, purge the vial headspace with argon or nitrogen, recap tightly, and immediately transfer the stock solution to -80°C storage.

-

Documentation: Record the exact concentration (based on the actual mass weighed), date of preparation, solvent, and storage conditions in your laboratory notebook.

References

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Available at: [Link]

-

Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Available at: [Link]

-

Harvard DASH. Introduction of Fluorine and Fluorine-Containing Functional Groups. Available at: [Link]

-

Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Available at: [Link]

-

Organic Syntheses. Azetidine. Available at: [Link]

-

Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Available at: [Link]

-

Wiley Online Library. (2025, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available at: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

-

ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available at: [Link]

-

Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available at: [Link]

-

MaestroGen Inc. (2022, January 13). Material Safety Data Sheet (MSDS). Available at: [Link]

-

Regulations.gov. Material Safety Data Sheet I. Available at: [Link]

-

National Center for Biotechnology Information. Camizestrant. PubChem Compound Summary for CID 134453496. Available at: [Link]

-

Exposome-Explorer. SAFETY DATA SHEET. Available at: [Link]

-

Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET. Available at: [Link]

-

Wikipedia. 3-Aminopyridine. Available at: [Link]

-

The Good Scents Company. 3-aminopyridine. Available at: [Link]

- Google Patents. US11634426B2 - Selective estrogen receptor degraders.

-

New Drug Approvals. (2025, October 1). Imlunestrant. Available at: [Link]

-

precisionFDA. CAMIZESTRANT. Available at: [Link]

-

PharmaCompass.com. Imlunestrant. Available at: [Link]

-

National Center for Biotechnology Information. Imlunestrant. PubChem Compound Summary for CID 146603228. Available at: [Link]

Sources

- 1. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. maestrogen.com [maestrogen.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine

Status: Operational | Ticket ID: SYN-AZT-PYR-006 | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 6-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine . This scaffold is a critical pharmacophore in next-generation SERDs (e.g., Imlunestrant analogs) and kinase inhibitors.

The Core Problem: Users frequently report yields <20% when attempting direct coupling to 6-halopyridin-3-amines.

The Solution: The electron-rich nature of the amino-pyridine deactivates the ring toward Nucleophilic Aromatic Substitution (

Module 1: The "Golden Route" Workflow

The following pathway is the industry-standard method for synthesizing this scaffold. It avoids the electronic deactivation inherent in the direct amine coupling route.

Interactive Workflow Diagram

Figure 1: The optimized two-step synthesis avoiding direct coupling to the deactivated amine.

Module 2: Step-by-Step Troubleshooting & Protocols

Phase 1: The Coupling Reaction ( )

User Query: "I am reacting 6-chloropyridin-3-amine with the azetidine salt in DMF at 100°C, but I only see starting material."

Diagnosis: You are fighting electronic deactivation. The amino group (

Corrective Protocol:

Switch the substrate to 2-chloro-5-nitropyridine (also known as 6-chloro-3-nitropyridine). The nitro group (

Optimized Protocol:

-

Stoichiometry:

-

1.0 equiv 2-chloro-5-nitropyridine.

-

1.1 equiv 3-(fluoromethyl)azetidine hydrochloride.

-

2.5 - 3.0 equiv DIPEA (N,N-Diisopropylethylamine).

-

-

Solvent: DMSO (Reaction is often 2-5x faster than in DMF or MeCN due to higher dielectric constant stabilizing the Meisenheimer complex).

-

Procedure:

-

Dissolve the azetidine salt and DIPEA in DMSO first. Stir for 10 mins to ensure free-basing.

-

Add the nitropyridine.

-

Heat to 60–80°C . (Monitor by TLC/LCMS; usually complete in <2 hours).

-

-

Workup: Pour into ice water. The nitro-product usually precipitates as a yellow/orange solid. Filter and wash with water.

| Parameter | Recommendation | Why? |

| Base | DIPEA (Organic) | Inorganic bases (K2CO3) are poorly soluble in DMSO, leading to "gumming" of the azetidine salt. |

| Leaving Group | Fluorine > Chlorine | If the Chloro-analog is sluggish, use 2-fluoro-5-nitropyridine . Fluoride is a better leaving group in |

| Temperature | 60–80°C | >100°C can cause degradation of the strained azetidine ring. |

Phase 2: The Reduction Step (Nitro Amine)

User Query: "My nitro reduction using Pd/C is stalling, or I'm losing the fluorine atom."

Diagnosis:

-

Stalling: Catalyst poisoning by sulfur traces or insufficient H2 pressure.

-

Defluorination: While rare for aliphatic fluorines, activated benzylic-like fluorines can sometimes undergo hydrogenolysis under aggressive Pd/C conditions.

Corrective Protocol: If Hydrogenation (H2, Pd/C) is problematic, switch to a Chemical Reduction (Fe/NH4Cl or Zn/NH4Cl). This is milder and chemoselective.

Iron-Mediated Reduction Protocol:

-

Suspend the Nitro-intermediate (1.0 equiv) in EtOH/Water (3:1 ratio).

-

Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Heat to reflux (approx. 70-80°C) with vigorous stirring.

-

Endpoint: Reaction usually complete in 1-3 hours. Solution turns rust-colored.

-

Workup: Filter hot through Celite to remove iron sludge. Wash Celite with MeOH. Concentrate filtrate.

Phase 3: Purification & Isolation (The "Yield Killer")

User Query: "LCMS shows 95% product, but after aqueous extraction, I recovered 10% yield."

Diagnosis: The product, 6-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine , is highly polar and amphoteric.

-

Acidic pH: Protonates the pyridine/amine (stays in water).

-

Neutral/Basic pH: The molecule is still polar enough to remain partially in the aqueous phase.

Corrective Protocol: Avoid standard aqueous extraction if possible.

Method A: "Salting Out" Extraction

-

Saturate the aqueous phase with NaCl.

-

Extract with DCM:Isopropanol (3:1) or CHCl3:Isopropanol (3:1) . Standard EtOAc is often too non-polar to pull the product out of water efficiently.

-

Repeat extraction 3-4 times.

Method B: Resin Capture (Recommended for small scale)

-

Load the reaction mixture (if in MeOH/EtOH) onto a SCX-2 (Strong Cation Exchange) cartridge.

-

Wash with MeOH (removes non-basic impurities).

-

Elute product with 2M NH3 in MeOH .

-

Concentrate to obtain clean free base.

Module 3: Troubleshooting Decision Logic

Use this logic tree to identify where your specific experiment is failing.

Figure 2: Decision tree for diagnosing yield loss.

References

-

Nucleophilic Arom

) Mechanism : -

Synthesis of Azetidine-Pyridine Scaffolds (SERD Context)

-

Process Chemistry of Fluorinated Azetidines

-

Reduction of Nitroheterocycles

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[10] (Demonstrates Nitro-to-F substitution and subsequent handling).

-

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US11926634B2 - Processes for the preparation of selective estrogen receptor degraders - Google Patents [patents.google.com]

- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Solving solubility issues of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in DMSO

Topic: 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine in DMSO

Introduction

You are encountering solubility or stability challenges with 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine (hereafter referred to as Compound F-AZ-PYR ). This molecule combines a polar primary amine, a basic pyridine core, and a lipophilic fluoromethyl-substituted azetidine ring.

While DMSO (Dimethyl sulfoxide) is the standard solvent for this class of compounds, the specific interplay between the rigid pyridine core and the fluorine-induced lipophilicity often leads to "false solubility"—where the compound appears dissolved but exists as a supersaturated solution that precipitates upon storage or freeze-thaw cycles.

This guide provides a root-cause analysis and validated protocols to ensure consistent solubilization for biological assays and chemical synthesis.

Part 1: Critical Physicochemical Parameters

Before attempting solubilization, verify which form of the compound you possess. The salt form significantly alters the dissolution strategy.

| Parameter | Free Base Form | Salt Form (e.g., HCl, TFA) |

| Appearance | Off-white to yellow solid | White to pale yellow crystalline solid |

| DMSO Solubility (Est.) | High (~50–100 mM) | Moderate to High (often requires heat/sonication) |

| Aqueous Solubility | Low (requires pH < 5) | Moderate (pH dependent) |

| Critical Risk | Oxidation of primary amine (-NH₂) | "Salting out" in high-molarity DMSO |

| Hygroscopicity | Low | High (absorbs water, causing clumping) |

Part 2: Standard Dissolution Protocol (The "Happy Path")

Objective: Create a stable 10 mM or 50 mM stock solution.

Reagents:

-

Anhydrous DMSO (≥99.9%, water content <0.1%).

-

Note: Do not use DMSO that has been opened and stored loosely capped; it absorbs atmospheric water.

Workflow:

-

Equilibration: Allow the compound vial to reach room temperature before opening. This prevents condensation from forming on the hygroscopic solid.

-

Weighing: Weigh the target mass into a glass vial (avoid polystyrene if possible, though polypropylene is acceptable for short-term).

-

Solvent Addition: Add 70% of the calculated DMSO volume.

-

Disruption:

-

Vortex vigorously for 30 seconds.

-

Observation: If particles remain, proceed to Step 5.

-

-

Sonication: Sonicate in a water bath at 35–40°C (Max 45°C) for 10–15 minutes.

-

Technical Insight: The azetidine ring is strained. Excessive heat (>60°C) or strong acid combined with heat can degrade the ring structure. Keep temperatures mild.

-

-

Final Volume: Add the remaining 30% of DMSO to wash down the sides of the vial. Vortex again.

-

Inspection: Hold the vial against a light source. Look for "schlieren" lines (wavy distortions) or micro-precipitates. The solution must be perfectly clear.

Part 3: Troubleshooting & FAQs

Q1: "The solution was clear yesterday, but today there is a precipitate at the bottom. Why?"

Diagnosis: Water Uptake (Hygroscopicity). The Science: DMSO is incredibly hygroscopic.[1][2][3][4] It can absorb up to 30% of its weight in water from the air. Compound F-AZ-PYR is hydrophobic (due to the fluoromethyl and aromatic rings). As the water content in your DMSO rises, the solvent power decreases, acting as an "antisolvent" and forcing the compound out of solution (precipitation).[1][5] The Fix:

-

Immediate: Sonicate the vial at 40°C. If it re-dissolves, use immediately.

-

Prevention: Store stock solutions in single-use aliquots (e.g., 20 µL) to avoid repeated opening of the main bottle. Store over molecular sieves if possible.

Q2: "I am using the HCl salt form, and it stays cloudy even after sonication."

Diagnosis: Ionic Lattice Energy. The Science: Salt forms often have higher crystal lattice energy than free bases. While they dissolve well in water, they can be stubborn in pure organic solvents like DMSO because DMSO cannot effectively solvate the chloride counter-ion. The Fix:

-

Acid/Base Trick: If your downstream application permits, add a tiny amount of water (1-2% v/v) to the DMSO. The water helps solvate the salt ions.

-

Warning: Only do this if you are using the stock immediately, as this accelerates degradation (see Q1).

Q3: "The solution has turned from clear to dark yellow/brown."

Diagnosis: Oxidative Degradation. The Science: The pyridine-3-amine moiety contains an electron-rich primary amine. In the presence of oxygen and light, this amine can oxidize, forming azo-dimers or N-oxides. DMSO can occasionally facilitate mild oxidation. The Fix:

-

Purge: Flush the headspace of the vial with Nitrogen or Argon gas before closing.

-

Storage: Store at -20°C or -80°C in amber vials to block light.

Q4: "When I dilute the DMSO stock into my cell culture media, it crashes out immediately."

Diagnosis: The "Solubility Cliff." The Science: You are hitting the aqueous solubility limit. The fluoromethyl group makes the molecule lipophilic. When you dilute DMSO (solvent) into media (antisolvent), the local concentration of the drug exceeds its solubility in water before it can disperse.[5] The Fix:

-

Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 10x concentration in media, mix rapidly, then dilute to 1x).

-

Dynamic Mixing: Vortex the media while adding the DMSO stock dropwise.

Part 4: Visual Troubleshooting Guides

Figure 1: Dissolution Workflow

A standardized process to ensure complete solubilization without degradation.

Caption: Step-by-step dissolution protocol emphasizing temperature control and visual inspection checkpoints.

Figure 2: Precipitation Diagnostic Tree

Use this logic flow to identify why your compound precipitated.

Caption: Diagnostic logic to isolate the root cause of precipitation events (Salt form vs. Water uptake vs. Solubility limit).

Part 5: Storage and Stability Recommendations

To maintain the integrity of Compound F-AZ-PYR :

-

Temperature: Store solid powder at -20°C. Store DMSO stocks at -20°C or -80°C.

-

Container: Use amber glass vials with Teflon-lined caps. Avoid polystyrene.

-

Freeze-Thaw: Limit to max 3 cycles .

-

Why? Each freeze-thaw cycle promotes crystal nucleation. If the solution is slightly supersaturated, freezing will cause irreversible precipitation.

-

-

Inert Gas: If storing for >1 month, overlay the solution with Nitrogen to prevent amine oxidation.

References

-

BenchChem. (2025).[1][5] Impact of hygroscopic DMSO on compound solubility. Retrieved from

-

Balakin, K. V., et al. (2004).[6] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Retrieved from

-

Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(Fluoromethyl)azetidine hydrochloride. Retrieved from

-

Li, Di, et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ziath.com [ziath.com]

- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Defluorination Byproducts in Azetidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often challenging issue in the synthesis of fluorinated azetidines: the formation of defluorination byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to overcome this synthetic hurdle.

Introduction: The Challenge of Defluorination

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly important scaffolds in medicinal chemistry. The introduction of fluorine atoms can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and lipophilicity.[1] However, the synthesis of fluorinated azetidines is often plagued by the undesired loss of fluorine, leading to the formation of defluorinated byproducts. This not only reduces the yield of the target compound but also complicates purification, as the fluorinated and defluorinated products often have very similar physical properties.[2]

This guide will provide a structured approach to understanding and mitigating defluorination through a series of frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to defluorination during azetidine synthesis?

A1: Defluorination in the context of azetidine synthesis typically proceeds through two main mechanistic pathways:

-

Elimination (E2 or E1cb-like): This is the most common pathway, especially when a fluorine atom is positioned on a carbon atom with an adjacent acidic proton. A base used in the reaction can abstract this proton, leading to the elimination of hydrogen fluoride (HF) and the formation of an unsaturated byproduct, such as an azetine, which may then be further transformed. The C-F bond, while strong, can be cleaved under these conditions, particularly when the resulting double bond is stabilized.

-

Nucleophilic Substitution (SN2 or SNAr-like): Although the C-F bond is generally a poor leaving group, nucleophilic displacement of fluoride can occur, especially if the carbon atom is activated by adjacent electron-withdrawing groups or if the nucleophile is particularly strong. In some cases, intramolecular nucleophilic attack by another functional group within the molecule can lead to defluorination.[3] While less common for aliphatic fluorides, it's a possibility to consider, especially with highly reactive nucleophiles.[4]

Caption: Primary mechanisms of defluorination.

Q2: I'm observing a significant amount of a byproduct with a mass difference of 20 Da (loss of HF) in my mass spectrometry analysis. How can I confirm this is a defluorination product?

A2: The mass difference of 20 Da is a strong indicator of HF loss. To confirm the identity of this byproduct, the following analytical techniques are highly recommended:

-

¹⁹F NMR Spectroscopy: This is the most direct method. The disappearance or significant reduction of the fluorine signal corresponding to your starting material or desired product, and potentially the appearance of new fluorine signals if the byproduct is also fluorinated in a different environment, can confirm defluorination. Quantitative ¹⁹F NMR can be used to determine the ratio of your desired product to the defluorinated byproduct.[5][6][7][8]

-

High-Performance Liquid Chromatography (HPLC): Developing an HPLC method that can separate the fluorinated and non-fluorinated compounds is crucial for both identification and purification. Perfluoroaryl or perfluoroalkyl stationary phases often provide better separation for fluorinated compounds and their desfluoro analogs.[2][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile azetidines, GC-MS can provide excellent separation and fragmentation data to confirm the structure of the byproduct. However, care must be taken as highly reactive fluorine-containing compounds can potentially damage the GC column.[10][11]

Q3: How does the choice of base and solvent impact the extent of defluorination?

A3: The choice of base and solvent is critical in controlling defluorination, particularly when elimination is the primary degradation pathway.

-

Base:

-

Strong, sterically hindered bases (e.g., lithium diisopropylamide (LDA), potassium tert-butoxide) are often used to promote desired reactions like cyclizations. However, their high basicity can readily induce HF elimination.

-

Weaker, non-nucleophilic bases (e.g., proton sponge, diisopropylethylamine (DIPEA)) or inorganic bases (e.g., potassium carbonate) should be considered to minimize proton abstraction that leads to elimination.

-

-

Solvent:

-

Aprotic polar solvents (e.g., DMF, DMSO) can stabilize charged intermediates and may facilitate elimination pathways.

-

Aprotic non-polar solvents (e.g., toluene, THF) are often a better choice to suppress the formation of ionic intermediates that can lead to defluorination.

-

Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting & Optimization Strategies |